molecular formula C13H11BrN2O4 B11082434 ethyl (2Z)-{[2-(4-bromophenyl)-2-oxoethoxy]imino}(cyano)ethanoate

ethyl (2Z)-{[2-(4-bromophenyl)-2-oxoethoxy]imino}(cyano)ethanoate

Cat. No.: B11082434
M. Wt: 339.14 g/mol
InChI Key: PFGHMWANIYJRHE-WJDWOHSUSA-N
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Description

ETHYL 2-{[2-(4-BROMOPHENYL)-2-OXOETHOXY]IMINO}-2-CYANOACETATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, an oxoethoxy group, and a cyanoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(4-BROMOPHENYL)-2-OXOETHOXY]IMINO}-2-CYANOACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromine atom at the para position.

    Introduction of the Oxoethoxy Group: The bromophenyl intermediate is then reacted with an oxoethoxy reagent under specific conditions to form the desired oxoethoxy group.

    Formation of the Cyanoacetate Group:

Industrial Production Methods

Industrial production of ETHYL 2-{[2-(4-BROMOPHENYL)-2-OXOETHOXY]IMINO}-2-CYANOACETATE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(4-BROMOPHENYL)-2-OXOETHOXY]IMINO}-2-CYANOACETATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce the oxoethoxy group or other reducible functional groups.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{[2-(4-BROMOPHENYL)-2-OXOETHOXY]IMINO}-2-CYANOACETATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(4-BROMOPHENYL)-2-OXOETHOXY]IMINO}-2-CYANOACETATE involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the oxoethoxy and cyanoacetate groups contribute to its overall reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

ETHYL 2-{[2-(4-BROMOPHENYL)-2-OXOETHOXY]IMINO}-2-CYANOACETATE can be compared with similar compounds such as:

    Ethyl 2-bromo-(4-bromophenyl)acetate: Similar in structure but lacks the oxoethoxy and cyanoacetate groups.

    Ethyl 2-(4-bromophenyl)acetate: Contains the bromophenyl group but differs in other functional groups.

    Ethyl 2-(4-ethoxyphenoxy)acetate: Contains an ethoxyphenoxy group instead of the oxoethoxy group.

Properties

Molecular Formula

C13H11BrN2O4

Molecular Weight

339.14 g/mol

IUPAC Name

ethyl (2Z)-2-[2-(4-bromophenyl)-2-oxoethoxy]imino-2-cyanoacetate

InChI

InChI=1S/C13H11BrN2O4/c1-2-19-13(18)11(7-15)16-20-8-12(17)9-3-5-10(14)6-4-9/h3-6H,2,8H2,1H3/b16-11-

InChI Key

PFGHMWANIYJRHE-WJDWOHSUSA-N

Isomeric SMILES

CCOC(=O)/C(=N\OCC(=O)C1=CC=C(C=C1)Br)/C#N

Canonical SMILES

CCOC(=O)C(=NOCC(=O)C1=CC=C(C=C1)Br)C#N

Origin of Product

United States

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